

Application Notes and Protocols for Cyanine 5 Tyramide Staining in Immunohistochemistry

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing Cyanine 5 (Cy5) Tyramide Signal Amplification (TSA) in immunohistochemistry (IHC). TSA, also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive method for detecting low-abundance proteins in tissue sections.[1][2] This technique utilizes horseradish peroxidase (HRP) to catalyze the deposition of fluorophore-labeled tyramide molecules at the site of the target antigen, resulting in significant signal amplification.[3][4][5][6][7][8][9][10]

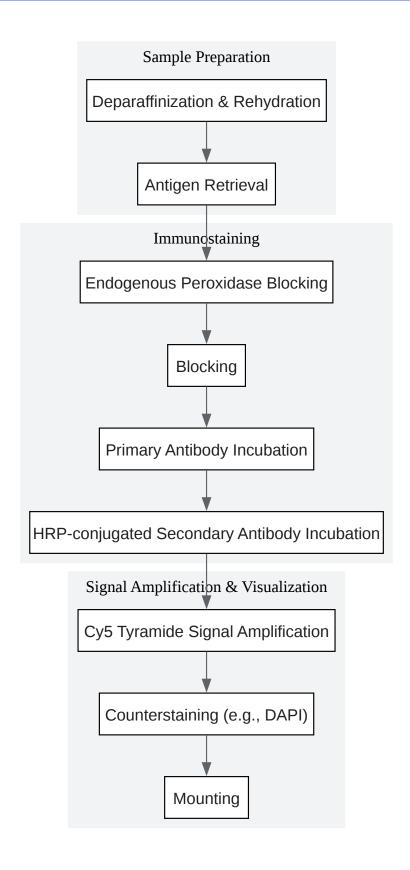
Principle of Tyramide Signal Amplification

The Cy5 TSA-based IHC method involves a series of steps beginning with the binding of a primary antibody to the target antigen. An HRP-conjugated secondary antibody then binds to the primary antibody. In the presence of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of the Cy5-labeled tyramide substrate into highly reactive radicals. These radicals then covalently bind to tyrosine residues on proteins in the immediate vicinity of the HRP enzyme, leading to a concentrated deposition of the Cy5 fluorophore and a dramatically amplified signal.[3][4][11] This robust amplification allows for the detection of proteins that are often undetectable with conventional IHC methods and enables the use of more dilute primary antibodies, which can help reduce background staining.[6][7]

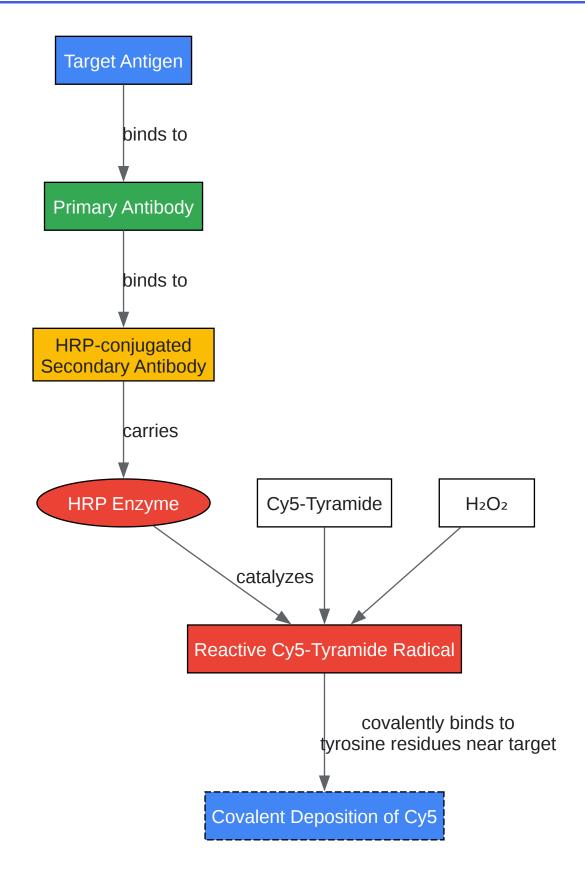
Experimental Workflow

The following diagram outlines the major steps involved in the Cy5 Tyramide staining protocol.









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